Vps34-IN-1
概要
説明
VPS34-IN-1は、クラスIIIホスホイノシチド3-キナーゼである、空胞タンパク質選別34(VPS34)の非常に選択的で強力な阻害剤です。 この化合物は、オートファジーと小胞輸送の調節における役割について広く研究されており、特に癌や神経変性疾患の分野における科学研究において貴重なツールとなっています .
作用機序
VPS34-IN-1は、VPS34の活性を阻害することにより、ホスファチジルイノシトール3-リン酸のレベルを低下させます。 この阻害は、オートファジー経路と小胞輸送を阻害し、さまざまな細胞効果をもたらします。 化合物は、VPS34-VPS15複合体に特異的に結合し、これらの経路に関与する主要なタンパク質のリン酸化を低下させます .
類似化合物の比較
This compoundは、VPS34阻害剤としての高い選択性と効力で独特です。 類似の化合物には次のようなものがあります。
PIK-III: VPS34の別の阻害剤ですが、選択性と効力プロファイルが異なります。
化合物19: VPS34に対する類似の阻害効果を持つPIK-IIIアナログ。
This compoundは、他のキナーゼに有意な影響を与えることなくVPS34を選択的に阻害できる能力により、さまざまな生物学的プロセスにおけるVPS34の特定の役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
Vps34-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of Vps34, a lipid kinase responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P). This inhibition disrupts the recruitment of proteins containing PI3P-binding domains, such as PX and FYVE domains, to endosomal membranes . This compound interacts with several biomolecules, including serum- and glucocorticoid-regulated kinase 3 (SGK3), by reducing its phosphorylation and activity . Additionally, this compound does not significantly inhibit other protein kinases or lipid kinases, highlighting its selectivity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In acute myeloid leukemia (AML) cells, this compound induces apoptosis and impairs vesicular trafficking and mTORC1 signaling . It also inhibits basal and L-asparaginase-induced autophagy in AML cells . In plasmacytoid dendritic cells, this compound interferes with Toll-like receptor 7 (TLR7) signaling by blocking the recruitment of SGK3 to endosomes . Furthermore, this compound enhances the response to the stimulator of interferon genes (STING) agonist, leading to increased expression of type-I interferons .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Vps34-Vps15 complex, inhibiting the phosphorylation of phosphatidylinositol and reducing PI3P levels . This inhibition disrupts the recruitment of PI3P-binding proteins to endosomal membranes, affecting various cellular processes such as autophagy and endocytic trafficking . This compound also suppresses SGK3 activation by lowering the phosphorylation of T-loop and hydrophobic motifs . Additionally, this compound interferes with the acetylation of Vps34, which is crucial for its lipid kinase activity and the initiation of autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound induces a rapid dose-dependent dispersal of a specific PI3P-binding probe from endosome membranes within one minute . It also causes a rapid loss of SGK3 phosphorylation within one minute . Over time, this compound impairs vesicular trafficking and mTORC1 signaling in AML cells . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In leukemic blastic plasmacytoid dendritic cell neoplasms, this compound has minimal cytotoxic effects . It significantly enhances the response to the STING agonist, leading to increased expression of type-I interferons . In AML cells, this compound induces apoptosis and impairs vesicular trafficking and mTORC1 signaling . The threshold effects and potential toxic or adverse effects of this compound at high doses have been studied in various animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to autophagy and endocytic trafficking. By inhibiting Vps34, this compound disrupts the production of PI3P, which is essential for the formation and maturation of autophagosomes and endosomes . This inhibition affects the recruitment of PI3P-binding proteins and the regulation of intracellular trafficking processes . This compound also modulates autophagy by reducing the phosphorylation of T-loop and hydrophobic motifs in SGK3 .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with various transporters and binding proteins. It blocks the recruitment of SGK3 to endosomes, which is necessary for TLR7 signaling in plasmacytoid dendritic cells . This compound also induces a rapid dose-dependent dispersal of a specific PI3P-binding probe from endosome membranes . The transport and distribution of this compound within cells and tissues are crucial for its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily at endosomal membranes, where it inhibits the activity of Vps34 and disrupts the recruitment of PI3P-binding proteins . This compound also affects the localization of SGK3 by blocking its recruitment to endosomes . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity and function .
準備方法
VPS34-IN-1の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、通常、製造元の専有情報です。 化合物は、さまざまな試薬や触媒を使用する一連の化学反応によって合成されていることが知られています .
化学反応の分析
VPS34-IN-1は、次のようないくつかのタイプの化学反応を起こします。
酸化と還元: これらの反応は、化合物の官能基を修飾するために不可欠です。
置換反応: これらは、ある官能基を別の官能基で置換することを伴い、化合物の特性を変更する可能性があります。
一般的な試薬と条件: this compoundの合成と改変には、通常、ホスファチジルイノシトールやさまざまなホスファターゼなどの試薬が含まれます。 .
科学研究における用途
This compoundは、次のような幅広い科学研究用途があります。
化学: ホスホイノシチド3-キナーゼがさまざまな化学反応で果たす役割を研究するためのツールとして使用されます。
生物学: オートファジーと小胞輸送のメカニズムを理解するのに役立ちます。
医学: 癌や神経変性疾患の治療における潜在的な治療用途について調査されています。
科学的研究の応用
VPS34-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of phosphoinositide 3-kinases in various chemical reactions.
Biology: Helps in understanding the mechanisms of autophagy and vesicular trafficking.
Medicine: Investigated for its potential therapeutic applications in treating cancer and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies
類似化合物との比較
VPS34-IN-1 is unique in its high selectivity and potency as an inhibitor of VPS34. Similar compounds include:
PIK-III: Another inhibitor of VPS34, but with different selectivity and potency profiles.
Compound 19: A PIK-III analogue with similar inhibitory effects on VPS34.
DB03916: Identified as a potential antagonist of VPS34 through pharmacophore screening
This compound stands out due to its ability to selectively inhibit VPS34 without significantly affecting other kinases, making it a valuable tool for studying the specific roles of VPS34 in various biological processes .
特性
IUPAC Name |
1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNXKZVIZARMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。